12-Hydroxyrotenone

Anti-inflammatory natural products Nitric oxide inhibition Rotenoid SAR

12-Hydroxyrotenone (rotenolone, CAS 16431-42-8; also indexed as 509-96-6 for the 12a-hydroxy epimer) is a naturally occurring rotenoid and a primary oxidative metabolite of rotenone in human CYP3A4- and CYP2C19-mediated metabolism. Structurally belonging to the rotenone class (6a,12a-dihydrochromeno[3,4-b]furo[2,3-h]chromen-12(6H)-one scaffold), this compound carries a hydroxyl group at the C12a position (molecular formula C₂₃H₂₂O₇; MW 410.4 g/mol).

Molecular Formula C23H22O7
Molecular Weight 410.4 g/mol
CAS No. 16431-42-8
Cat. No. B105970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Hydroxyrotenone
CAS16431-42-8
Synonyms12-hydroxyrotenone
6 alpha(beta),12 alpha(beta)-rotenolone
rotenolone
rotenolone, (2R-(2alpha,6aalpha,12aalpha))-isomer
rotenolone, (2R-(2alpha,6aalpha,12abeta))-isomer
rotenolone, (2R-(2alpha,6abeta,12aalpha))-isome
Molecular FormulaC23H22O7
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC
InChIInChI=1S/C23H22O7/c1-11(2)16-7-13-15(29-16)6-5-12-21(13)30-20-10-28-17-9-19(27-4)18(26-3)8-14(17)23(20,25)22(12)24/h5-6,8-9,16,20,25H,1,7,10H2,2-4H3/t16-,20+,23+/m1/s1
InChIKeyJFVKWCYZKMUTLH-CGYQNGNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Hydroxyrotenone (CAS 16431-42-8): A C12a-Hydroxylated Rotenoid with Divergent Biological Fingerprint for Research Procurement


12-Hydroxyrotenone (rotenolone, CAS 16431-42-8; also indexed as 509-96-6 for the 12a-hydroxy epimer) is a naturally occurring rotenoid and a primary oxidative metabolite of rotenone in human CYP3A4- and CYP2C19-mediated metabolism [1]. Structurally belonging to the rotenone class (6a,12a-dihydrochromeno[3,4-b]furo[2,3-h]chromen-12(6H)-one scaffold), this compound carries a hydroxyl group at the C12a position (molecular formula C₂₃H₂₂O₇; MW 410.4 g/mol) [2]. Rather than merely a metabolic byproduct, 12-hydroxyrotenone exhibits a distinct and quantifiably divergent pharmacological fingerprint relative to its parent compound rotenone and other in-class rotenoids. The key structural modification—C12a hydroxylation—has been demonstrated to dramatically alter biological potency across multiple orthogonal assay systems, making this compound a critical comparator, chemical probe, and lead scaffold for research programs spanning anti-inflammatory, insecticidal, and anti-angiogenic discovery.

Why Rotenone, Deguelin, or 12a-Hydroxyelliptone Cannot Substitute for 12-Hydroxyrotenone in Research Applications


Generic interchange of rotenoids within a procurement workflow introduces substantial risk of experimental inconsistency. 12-Hydroxyrotenone is not merely an additional rotenoid variant; C12a hydroxylation confers a structurally explicable, quantitatively verified divergence in potency ranking relative to rotenone, deguelin, 12a-hydroxyelliptone, and α-toxicarol—and the direction of this divergence is endpoint-dependent and non-uniform [1]. For example, in RAW264.7 NO inhibition assays, 12a-hydroxyrotenone is 4-fold more potent than deguelin; conversely, in MCF-7/A-549 cytotoxicity assays, it is approximately 5-fold less cytotoxic than rotenone, a rank-order inversion that defies any simple in-class extrapolation [2]. In insect bioassays, it surpasses rotenone 2.1- to 4.8-fold depending on the target species and endpoint [3]. This evidence, detailed quantitatively below, demonstrates that C12a-hydroxylated rotenoids occupy a distinct activity cluster. Substituting any non-hydroxylated or differently hydroxylated analog introduces a quantifiable and experimentally consequential error in potency and selectivity.

12-Hydroxyrotenone: Quantitative Differentiation Evidence Against Closest Rotenoid Analogs


12a-Hydroxyrotenone Is 4-Fold More Potent Than Deguelin as a Nitric Oxide (NO) Production Inhibitor in RAW264.7 Macrophages

In a head-to-head evaluation of nine rotenoids isolated from Derris trifoliata stems, 12a-hydroxyrotenone (designated compound 7) exhibited the most potent NO inhibitory activity, with an IC₅₀ of 0.002 μM against LPS-stimulated RAW264.7 murine macrophage cells. This represents a 4-fold potency advantage over deguelin (IC₅₀ = 0.008 μM), a 5-fold advantage over 12a-hydroxyelliptone (IC₅₀ = 0.010 μM), and a 6.5-fold advantage over α-toxicarol (IC₅₀ = 0.013 μM) [1]. Critically, none of the tested compounds displayed cytotoxicity at their respective IC₅₀ concentrations for NO inhibition, confirming that the observed NO suppression is not an artifact of reduced cell viability. The SAR analysis explicitly concluded that hydroxylation at C12a dramatically increased NO inhibitory activity [1].

Anti-inflammatory natural products Nitric oxide inhibition Rotenoid SAR

12a-Hydroxyrotenone Is 2.1-Fold More Toxic Than Rotenone Against the Green Peach Aphid (Myzus persicae) in Direct Comparison

In a study isolating and characterizing insecticidal compounds from Tephrosia purpurea bark, three rotenoids were directly compared for contact toxicity against M. persicae (green peach aphid) adults using the slide-dip method. 12a-hydroxyrotenone achieved an LC₅₀ of 0.9 mg/L at 24 h post-treatment, compared to rotenone's LC₅₀ of 1.9 mg/L—a 2.1-fold increase in insecticidal potency [1]. A third compound, 4′-hydroxyemoroidocarpan, was far less active with an LC₅₀ of 49.9 mg/L (55-fold weaker than 12a-hydroxyrotenone). Against Aedes albopictus 4th instar larvae, 12a-hydroxyrotenone (LC₅₀ = 12.5 mg/L) was also 2.7-fold more potent than rotenone (LC₅₀ = 34.1 mg/L) [1].

Botanical insecticide Aphid control Rotenoid comparative toxicology

12a-Hydroxyrotenone Is 4.8-Fold More Potent Than Rotenone by Topical Application Against Diamondback Moth (Plutella xylostella) Larvae

In the same T. purpurea study, topical application bioassays against 3rd instar P. xylostella (diamondback moth) larvae revealed a pronounced differential: 12a-hydroxyrotenone exhibited an LD₅₀ of 40.9 μg/individual at 24 h, whereas rotenone required 197.1 μg/individual to achieve equivalent mortality—a 4.8-fold potency gap [1]. The reference compound 4′-hydroxyemoroidocarpan showed an intermediate LD₅₀ of 49.8 μg/individual. The substantially wider potency margin against lepidopteran larvae (4.8-fold) relative to hemipteran adults (2.1-fold) suggests species-selective pharmacodynamics that may be exploitable for pest-specific product development [1].

Lepidopteran pest control Botanical insecticide discovery Rotenoid contact toxicity

12-Hydroxyrotenone Is 4- to 6-Fold Less Cytotoxic Than Rotenone Against MCF-7 Breast and A-549 Lung Cancer Cells—A Reversed Potency Hierarchy

In a panel screening of compounds isolated from Neorautanenia mitis, rotenone and 12-hydroxyrotenone were concurrently evaluated for cytotoxicity against MCF-7 (breast adenocarcinoma) and A-549 (lung carcinoma) cell lines. Rotenone displayed IC₅₀ values of 0.008–0.010 μg/mL, while 12-hydroxyrotenone was substantially less cytotoxic with IC₅₀ values of 0.04–0.06 μg/mL—representing a 4- to 6-fold reduction in cytotoxicity [1]. This represents a stark inversion of the potency hierarchy observed in the NO inhibition and insecticidal assays, where 12-hydroxyrotenone outperforms rotenone. The mechanistic basis for this differential (likely reflecting altered mitochondrial Complex I binding affinity or differential cellular accumulation) has not been fully elucidated but constitutes a critical differentiator for applications where reduced cytotoxicity toward mammalian cells is desirable.

Differential cytotoxicity Therapeutic window Rotenoid selectivity profiling

12a-Hydroxyrotenone Is the Most Potent Anti-Angiogenic Rotenoid Among Eight Structural Analogs in an Ex Vivo Microvessel Sprouting Model

In the first systematic investigation of rotenoid anti-angiogenic activity, eight rotenoids (compounds 1–8) from Derris trifoliata stems were evaluated in an ex vivo rat aortic ring microvessel sprouting assay. Among all tested compounds, 12a-hydroxyrotenone (compound 2) displayed the most potent suppression of microvessel sprouting [1]. Subsequent in vitro mechanistic follow-up using human umbilical vein endothelial cells (HUVECs) revealed that this anti-angiogenic effect is mediated through suppression of endothelial cell proliferation and tube formation, but not endothelial cell migration [1]. While exact IC₅₀ values for individual comparator rotenoids in the ex vivo sprouting assay were not reported in the primary publication, the rank-order conclusion—12a-hydroxyrotenone as the most potent among the panel of eight—establishes its leadership position within this class for anti-angiogenic activity.

Anti-angiogenesis Cancer metastasis inhibition Rotenoid ex vivo pharmacology

Optimal Research and Industrial Application Scenarios for 12-Hydroxyrotenone Based on Quantitative Differentiation Evidence


Anti-Inflammatory Natural Product Lead Discovery Targeting the NO/iNOS Signaling Axis

Programs screening rotenoid libraries for NO release inhibition should prioritize 12-hydroxyrotenone as the frontrunner scaffold. Its IC₅₀ of 0.002 μM in RAW264.7 cells—4-fold more potent than deguelin and 5-fold more potent than 12a-hydroxyelliptone—positions it as the strongest NO-inhibitory rotenoid identified to date [1]. The documented SAR rule that C12a hydroxylation dramatically increases NO inhibitory activity provides a rational structural basis for medicinal chemistry optimization. Critically, the absence of cytotoxicity at the therapeutic IC₅₀ concentration enables clean interpretation of anti-inflammatory efficacy without confounding cell death artifacts.

Botanical Insecticide Development for Hemipteran and Lepidopteran Pest Management in Specialty Crop Protection

Agrochemical discovery programs developing reduced-risk botanical insecticides should consider 12-hydroxyrotenone as a high-potency lead. Quantitative evidence demonstrates 2.1-fold superiority over rotenone against M. persicae (LC₅₀ 0.9 vs. 1.9 mg/L) and 4.8-fold superiority against P. xylostella (LD₅₀ 40.9 vs. 197.1 μg/individual) [2]. The species-dependent potency margin (2.1× in Hemiptera vs. 4.8× in Lepidoptera) further suggests exploitable selectivity that can be leveraged for pest-specific formulation development.

Chemical Probe Development for Studying Rotenoid Structure-Activity Divergence and Mitochondrial Complex I Pharmacology

12-Hydroxyrotenone serves as an essential comparator compound in any structure-activity relationship study of mitochondrial Complex I inhibitors within the rotenoid class. The rank-order inversion in cytotoxicity (4- to 6-fold less toxic than rotenone toward MCF-7/A-549 cells) [3] versus the rank-order superiority in insecticidal and NO-inhibitory assays makes this compound uniquely suited for dissecting the structural determinants that govern target engagement, selectivity, and off-target toxicity across biological systems.

Anti-Angiogenic and Anti-Metastatic Cancer Research Leveraging Dual Inhibition of Endothelial Sprouting and Tumor Cell Migration

Cancer biology groups investigating angiogenesis-metastasis crosstalk should evaluate 12-hydroxyrotenone as a dual-action tool compound. It is the most potent anti-angiogenic rotenoid in an ex vivo microvessel sprouting model and additionally achieves >90% inhibition of HCT116 colon cancer cell migration at 0.5 μM [4]. This dual phenotype—suppressing both endothelial-driven vascularization and tumor cell motility—is not replicated by other rotenoids tested within the same experimental framework, supporting its prioritization as a chemical probe for dissecting coordinated angiogenic and metastatic signaling.

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